molecular formula C8H4Cl5NO B043621 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide CAS No. 121806-76-6

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide

Cat. No. B043621
M. Wt: 307.4 g/mol
InChI Key: JKLYTUFJGMKSTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of chloro-N-phenylacetamide derivatives typically involves nucleophilic acyl substitution reactions, where an amine reacts with an acyl chloride or other acylating agent. While specific methods for the synthesis of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide were not directly found, similar compounds such as 2-chloro-N-(2,4-dinitrophenyl)acetamide have been synthesized and characterized through techniques like NMR spectroscopy, X-ray crystallography, and elemental analysis, showcasing the general approach for such chemicals (Jansukra et al., 2021).

Molecular Structure Analysis

The molecular structure of chloro-N-phenylacetamide compounds often features significant interactions between functional groups, including hydrogen bonding. For example, the crystal structure analysis of similar compounds reveals intermolecular C—H⋯O interactions and intramolecular hydrogen bonding, contributing to their stability and packing in the solid state. Such structural features are crucial for understanding the compound's reactivity and physical properties (Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide would be influenced by both the acetamide group and the chlorinated phenyl ring. These functionalities can participate in various chemical reactions, including further nucleophilic substitution reactions, hydrolysis, and condensation reactions. The presence of multiple chloro substituents can also affect the electron density on the phenyl ring, influencing its reactivity towards electrophilic and nucleophilic attack.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure are key to understanding the practical applications and handling of chemical compounds. For instance, compounds with similar structures have been shown to exhibit specific crystalline packing patterns and solvatochromic effects, indicating their sensitivity to the solvent environment. These properties are essential for predicting the behavior of the compound in various chemical processes and applications (Jansukra et al., 2021).

Scientific Research Applications

Molecular Structure and Interactions

A study by Saravanan et al. (2016) focused on the molecular structure of a similar acetamide, revealing how molecular interactions, such as C—H⋯O intermolecular interactions, contribute to its crystal formation. This study underscores the significance of understanding the molecular geometry and intermolecular forces in designing compounds with desired physical properties.

Photovoltaic and Therapeutic Applications

Research by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs suggests these compounds could serve as effective photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency. Furthermore, these compounds exhibit non-linear optical (NLO) activity and potential for ligand-protein interactions with therapeutic implications.

Vibrational Spectroscopy and Thermodynamics

A study conducted by Choudhary et al. (2014) utilized density functional theory (DFT) to analyze the vibrational spectroscopic and thermodynamic properties of dichloro-N-dichlorophenyl acetamides. This type of research is crucial for predicting the behavior of such compounds under different conditions and for their further application in various fields.

Environmental Impact and Herbicide Metabolism

Investigations into chloroacetamide herbicides and their metabolites by Coleman et al. (2000) shed light on their environmental fate and biological interactions. Such studies are vital for assessing the ecological and health impacts of these chemicals, guiding their safe use and regulation.

Inhibition of Fatty Acid Synthesis

Research by Weisshaar and Böger (1989) on the inhibition of fatty acid synthesis by chloroacetamides in algae highlights the biochemical activity of these compounds, suggesting potential applications in controlling harmful algae blooms or in agricultural settings as herbicides.

Safety And Hazards

The safety and hazards associated with “2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide” are not clearly stated in the available resources. However, it’s important to handle all chemical compounds with care and appropriate safety measures.


Future Directions

The future directions for the study and application of “2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide” are not clearly stated in the available resources. However, given its use in proteomics research1, it may have potential applications in the study of proteins and their functions.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl5NO/c9-2-5(15)14-8-6(12)3(10)1-4(11)7(8)13/h1H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLYTUFJGMKSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)NC(=O)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368825
Record name 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide

CAS RN

121806-76-6
Record name 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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